N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
Description
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a nitrobenzamide moiety, and substituted with bromine and chlorine atoms. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrClN3O4/c21-12-3-7-16(22)15(9-12)20-24-17-10-13(4-8-18(17)29-20)23-19(26)11-1-5-14(6-2-11)25(27)28/h1-10H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKTFZSRWLWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxazole Ring: This step involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole core.
Halogenation: The introduction of bromine and chlorine atoms is achieved through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or other chlorinating agents.
Nitration: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzoxazole derivatives.
Hydrolysis: Formation of 4-nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide exerts its effects is largely dependent on its interaction with biological targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Disrupting Cellular Processes: Interfering with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is unique due to the presence of both bromine and chlorine atoms, as well as the nitro group, which confer distinct chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for exploring new chemical reactions and biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
